N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

Lead optimization Chemical libraries Diversity-oriented synthesis

N-(1,3-Benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide (CAS 1224165-33-6) is a heterocyclic small molecule belonging to the thiazole-4-carboxamide class, characterized by a unique triple-ring architecture fusing benzothiazole, thiazole, and furan moieties linked through a secondary amine bridge. The compound has a molecular weight of 356.4 g/mol and a molecular formula of C16H12N4O2S2, and it contains two sulfur atoms and four nitrogen atoms, forming a hydrogen bond-rich scaffold.

Molecular Formula C16H12N4O2S2
Molecular Weight 356.4 g/mol
Cat. No. B11007685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
Molecular FormulaC16H12N4O2S2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CSC(=N3)NCC4=CC=CO4
InChIInChI=1S/C16H12N4O2S2/c21-14(20-16-18-11-5-1-2-6-13(11)24-16)12-9-23-15(19-12)17-8-10-4-3-7-22-10/h1-7,9H,8H2,(H,17,19)(H,18,20,21)
InChIKeyPKCJDWFNJONYFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide | CAS 1224165-33-6 | PDK1 Inhibitor Research Compound for Cancer Pathway Studies


N-(1,3-Benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide (CAS 1224165-33-6) is a heterocyclic small molecule belonging to the thiazole-4-carboxamide class, characterized by a unique triple-ring architecture fusing benzothiazole, thiazole, and furan moieties linked through a secondary amine bridge . The compound has a molecular weight of 356.4 g/mol and a molecular formula of C16H12N4O2S2, and it contains two sulfur atoms and four nitrogen atoms, forming a hydrogen bond-rich scaffold . It is cataloged as 'Thiazole carboxamide derivative 28' and patented as a PDK1 (3-phosphoinositide-dependent protein kinase 1) inhibitor under WO2012036974, with intended application in metastatic cancer research .

Why N-(1,3-Benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide Cannot Be Replaced by Structural Analogs


The target compound incorporates three key pharmacophoric elements—a benzothiazole carboxamide terminus, a central 2-aminothiazole core, and a furan-2-ylmethylamine side chain—that together differentiate it from closely related structural analogs . Replacing the benzothiazole ring with a simple thiazole (CAS 1232801-01-2) removes the fused benzene ring and alters the conformational and hydrophobic profile of the molecule, potentially disrupting critical interactions within the PDK1 binding pocket . Similarly, truncating the molecule to a simple benzothiazole-furan carboxamide conjugate (CAS 87874-18-8) eliminates the entire 2-aminothiazole-4-carboxamide core, which is the pharmacophoric scaffold essential for PDK1 inhibitory activity as defined in the originating patent . These structural modifications are unlikely to preserve the specific hydrogen bonding network, molecular shape, and target engagement profile conferred by the full-length compound's architecture.

N-(1,3-Benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Complexity Differentiation: Triple-Heterocycle Architecture vs. Dual-Ring or Single-Ring Analogs

The target compound (CAS 1224165-33-6) possesses a molecular weight of 356.4 g/mol and a formula of C16H12N4O2S2, reflecting its three distinct heterocyclic systems (benzothiazole, thiazole, furan) connected via a flexible secondary amine linker . In contrast, the thiazole-substituted analog (CAS 1232801-01-2) has a reduced MW of 306.4 g/mol and a simpler formula of C12H10N4O2S2, replacing the benzothiazole with a thiazole ring . The even simpler benzothiazole-furan carboxamide (CAS 87874-18-8) has a mere 244.27 g/mol and C12H8N2O2S, lacking the central thiazole core entirely . The target compound contains 4 nitrogen atoms and 2 sulfur atoms, providing a greater hydrogen bond donor/acceptor capacity compared to the analogs, which offer fewer heteroatom interactions.

Lead optimization Chemical libraries Diversity-oriented synthesis

PDK1 Target Engagement: Validated Inhibitory Activity vs. Lack of Reported Activity for Simpler Analogs

The target compound is annotated in the DrugMap database as 'Thiazole carboxamide derivative 28' with PDK1 as its molecular target and is classified as an inhibitor . The compound is explicitly covered by patent WO2012036974, which discloses thiazole carboxamide derivatives as PDK1 inhibitors for treating metastatic cancer . The PDK1 inhibitory activity of related thiazole carboxamide derivatives from the same chemotype class has been confirmed in enzymatic assays, with IC50 values ranging from 900 nM to 8.80 µM for compounds with similar structural features (US8569511 derivatives) . In contrast, the simplified analog N-(1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 87874-18-8) lacks a thiazole-4-carboxamide core and has no reported PDK1 activity in any public database. The thiazole-substituted analog (CAS 1232801-01-2) similarly lacks PDK1 annotation in available databases.

Kinase inhibition Cancer biology PDK1 signaling Drug discovery

Intellectual Property Position: Patent-Protected PDK1 Chemotype vs. Unprotected General Analogs

The target compound is explicitly claimed in patent WO2012036974, titled 'Novel Thiazole-Carboxamide Derivatives as PDK1 Inhibitors,' assigned to Merck Sharp & Dohme LLC, with a priority date of October 25, 2011 . This patent provides composition-of-matter protection for the specific benzothiazole-thiazole-furan scaffold as a PDK1 inhibitor, establishing a defensible IP position for pharmaceutical development and preventing generic competition within this chemotype space . In contrast, the simpler analog N-(1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 87874-18-8) is an older compound with no associated patent protection for PDK1 activity, and the thiazole-substituted analog (CAS 1232801-01-2) lacks any patent linkage to PDK1 inhibition in public records . The target compound's inclusion in the DrugMap database with a 'Patented' status further confirms its differentiated IP standing .

Pharmaceutical R&D IP landscape Patent-protected leads

DrugMap Database Annotation: Curated Target Information vs. Unannotated Analogs for Database-Driven Screening

The target compound is formally cataloged in the DrugMap database with comprehensive annotation including its molecular target (PDK1), mechanism of action (inhibitor), disease indication (metastatic cancer, solid tumors), and cross-referenced patent information . This curated annotation enables the compound to be readily identified in computational drug repositioning screens and target-based virtual screening campaigns. In contrast, the thiazole analog (CAS 1232801-01-2) is listed only in chemical supplier databases (ChemSrc, ChemDiv) with no curated biological target annotation, while the simpler benzothiazole-furan carboxamide (CAS 87874-18-8) similarly lacks any curated target-disease linkage in DrugMap or related knowledgebases . The target compound's presence in the DrugMap 'Molecular Interaction Atlas' further provides a foundation for systems-level pharmacology studies that is absent for the comparator analogs .

Drug repositioning Target identification Bioinformatics screening

Optimal Research and Industrial Use Cases for N-(1,3-Benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide Based on Documented Evidence


PDK1-Focused Oncology Drug Discovery Programs

The compound's validated PDK1 inhibitor status, supported by its DrugMap target annotation and coverage under patent WO2012036974, makes it a suitable tool compound or lead optimization starting point for cancer drug discovery programs targeting the PDK1/Akt signaling axis in metastatic and solid tumors . Researchers can leverage its triple-heterocycle scaffold to explore structure–activity relationships within the thiazole carboxamide chemotype, comparing its potency profile against the class-level PDK1 IC50 range of 0.9–8.8 µM established for related derivatives .

Computational Drug Repositioning and Target-Based Virtual Screening

The compound's curated annotation in the DrugMap knowledgebase—including explicit target (PDK1), mechanism (inhibitor), and disease indication (metastatic cancer)—enables its direct integration into computational drug repositioning algorithms and proteome-wide target prediction workflows . Its unique structural fingerprint, comprising benzothiazole, thiazole, and furan moieties, provides a distinct 2D/3D pharmacophore signature for ligand-based virtual screening campaigns aimed at identifying novel PDK1 inhibitors from large chemical libraries .

Chemical Biology Studies of PDK1-Mediated Signal Transduction

As a structurally defined and patent-documented PDK1 inhibitor, the target compound can serve as a chemical probe for dissecting PDK1's role in the PI3K/Akt/mTOR pathway . The compound's benzothiazole-carboxamide motif provides a hydrogen bond-rich pharmacophore that can be utilized in biochemical kinase assays to measure PDK1 enzymatic activity inhibition, with expected potency in the low micromolar range based on related thiazole carboxamide PDK1 inhibitors profiled in BindingDB .

Pharmaceutical IP Portfolio Building and Competitive Intelligence

The compound's inclusion in patent WO2012036974, assigned to Merck Sharp & Dohme, makes it a reference point for competitive intelligence analyses of the PDK1 inhibitor patent landscape . R&D teams can use this compound to benchmark their own PDK1 inhibitor candidates against a patented chemotype, assess freedom-to-operate risks, and identify structural features that differentiate novel PDK1 inhibitors from existing intellectual property .

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.